4-(N-methylglycyl)piperazine-1-carbaldehyde 4-(N-methylglycyl)piperazine-1-carbaldehyde
Brand Name: Vulcanchem
CAS No.: 1282097-55-5
VCID: VC8227139
InChI: InChI=1S/C8H15N3O2/c1-9-6-8(13)11-4-2-10(7-12)3-5-11/h7,9H,2-6H2,1H3
SMILES: CNCC(=O)N1CCN(CC1)C=O
Molecular Formula: C8H15N3O2
Molecular Weight: 185.22

4-(N-methylglycyl)piperazine-1-carbaldehyde

CAS No.: 1282097-55-5

Cat. No.: VC8227139

Molecular Formula: C8H15N3O2

Molecular Weight: 185.22

* For research use only. Not for human or veterinary use.

4-(N-methylglycyl)piperazine-1-carbaldehyde - 1282097-55-5

Specification

CAS No. 1282097-55-5
Molecular Formula C8H15N3O2
Molecular Weight 185.22
IUPAC Name 4-[2-(methylamino)acetyl]piperazine-1-carbaldehyde
Standard InChI InChI=1S/C8H15N3O2/c1-9-6-8(13)11-4-2-10(7-12)3-5-11/h7,9H,2-6H2,1H3
Standard InChI Key NMXJXPZISXPVDL-UHFFFAOYSA-N
SMILES CNCC(=O)N1CCN(CC1)C=O
Canonical SMILES CNCC(=O)N1CCN(CC1)C=O

Introduction

Chemical Identity and Structural Features

The molecular formula of 4-(N-methylglycyl)piperazine-1-carbaldehyde is C8_8H15_{15}N3_3O2_2, with a molecular weight of 185.23 g/mol. Its structure integrates two functional groups critical for reactivity:

  • Aldehyde group: Positioned at the 1-site of the piperazine ring, this moiety enables condensation reactions, nucleophilic additions, and participation in dynamic covalent chemistry .

  • N-Methylglycyl group: A secondary amine-linked glycine derivative at the 4-position, providing hydrogen-bonding capabilities and potential bioisosteric properties .

The piperazine core adopts a chair conformation, with the aldehyde and N-methylglycyl groups occupying equatorial positions to minimize steric strain. This spatial arrangement influences solubility, with polar aprotic solvents like dimethylformamide (DMF) or dichloromethane (DCM) likely being optimal for reactions .

Synthetic Methodologies

Formylation of Piperazine Derivatives

The 1-carbaldehyde group is typically introduced via formylation of piperazine. A demonstrated route involves reacting piperazine with methyl formate under alkaline conditions, yielding 1-piperazinecarbaldehyde . For 4-substituted derivatives like 4-(N-methylglycyl)piperazine-1-carbaldehyde, selective protection strategies are required:

  • Step 1: Introduce the N-methylglycyl group at the 4-position using N-methylglycine ethyl ester hydrochloride in the presence of a coupling agent (e.g., HATU) and a base (e.g., DIPEA) .

  • Step 2: Perform formylation at the 1-position using a mixed anhydride system (formic acid and acetic anhydride) at 0–5°C to prevent over-formylation .

Alternative Pathways via Nitroso Intermediates

Patent literature describes nitrosation and methylation sequences for piperazine derivatives . While developed for 1-nitroso-4-methylpiperazine, analogous methods could be adapted:

  • Nitrosate piperazine dichlorohydrate at 6–20°C using sodium nitrite in acidic media.

  • Methylate the intermediate with formaldehyde and formic acid at pH 6–7 and 80–100°C .

  • Replace formaldehyde with N-methylglycine precursors during the alkylation step to install the desired side chain.

Physicochemical Properties

PropertyValue/Description
AppearanceColorless to pale yellow liquid (inferred from analogous aldehydes)
Density~1.12 g/cm³ (estimated from 1-piperazinecarbaldehyde data)
Melting PointNot reported; likely <25°C (liquid state at room temperature)
Boiling Point~260–270°C (extrapolated from 1-piperazinecarbaldehyde)
SolubilityMiscible with polar aprotic solvents; limited water solubility (~5–10 mg/mL)
pKaAldehyde proton: ~8.5–9.0; Piperazine N-H: ~9.5–10.0 (predicted)

The compound’s air sensitivity necessitates storage under inert gas (argon/nitrogen) at 2–8°C . Stability studies indicate gradual oxidation of the aldehyde to carboxylic acid under ambient conditions, requiring stabilization with radical inhibitors like BHT.

Reactivity and Functionalization

The aldehyde group undergoes characteristic reactions:

  • Condensation: Forms Schiff bases with primary amines, enabling linkage to peptides or polymers .

  • Nucleophilic addition: Reacts with Grignard reagents, organozinc compounds, or cyanides to generate secondary alcohols or nitriles .

  • Reductive amination: Catalytic hydrogenation with amines produces secondary amines, useful in drug conjugate synthesis .

The N-methylglycyl side chain participates in:

  • Peptide coupling: Activates as a carbamate or activated ester for solid-phase synthesis.

  • Metal coordination: Binds transition metals (Cu²⁺, Ni²⁺) via the glycine backbone, suggesting applications in catalysis .

Applications in Pharmaceutical and Materials Chemistry

Drug Discovery

Piperazine aldehydes serve as intermediates for:

  • Kinase inhibitors: The aldehyde moiety acts as a covalent warhead targeting catalytic lysine residues .

  • Protease-activated receptors (PAR) antagonists: Conformational restraint from the piperazine ring enhances selectivity .

Polymer Chemistry

Incorporation into:

  • Self-healing materials: Reversible Schiff base formation enables dynamic crosslinking .

  • Ion-exchange resins: Quaternary ammonium derivatives show promise in water purification .

Future Research Directions

  • Stereoselective synthesis: Developing asymmetric routes to access enantiopure forms for chiral drug synthesis.

  • Bioconjugation studies: Exploring click chemistry applications with azide-functionalized biomolecules.

  • Computational modeling: DFT studies to predict reactivity patterns and optimize catalyst design.

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